(1,2-Dibromoethyl)benzene

Description

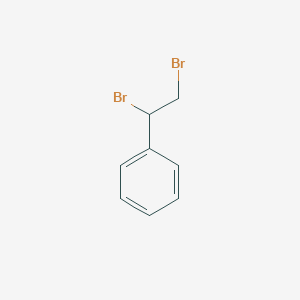

Structure

3D Structure

Properties

IUPAC Name |

1,2-dibromoethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Br2/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHKKTLSDGJRCTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CBr)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7052735 | |

| Record name | 1,2-dibromo(phenyl)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7052735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Powder; [Alfa Aesar MSDS] | |

| Record name | (1,2-Dibromoethyl)benzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19094 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

93-52-7 | |

| Record name | (1,2-Dibromoethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93-52-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dibromo-1-phenylethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093527 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1,2-DIBROMOETHYL)BENZENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62438 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, (1,2-dibromoethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-dibromo(phenyl)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7052735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-dibromo(phenyl)ethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.050 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-DIBROMO-1-PHENYLETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PUE9VR0TBW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to (1,2-Dibromoethyl)benzene: Structure, Properties, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1,2-Dibromoethyl)benzene, also known as styrene (B11656) dibromide, is a halogenated aromatic compound with significant applications in organic synthesis. Its utility as a precursor and intermediate in the preparation of various pharmaceuticals, agrochemicals, and specialty polymers makes it a compound of interest for researchers in both academic and industrial settings.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and synthetic methodologies related to this compound. Detailed experimental protocols for its synthesis and subsequent reactions are presented, alongside a summary of its key reactivity and spectroscopic characterization.

Chemical Structure and Identification

This compound is characterized by a benzene (B151609) ring substituted with a 1,2-dibromoethyl group. The presence of two bromine atoms on the ethyl chain confers significant reactivity to the molecule, making it a versatile synthetic building block.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | This compound[2] |

| Synonyms | 1,2-Dibromo-1-phenylethane, Styrene dibromide, Phenylethylene bromide |

| CAS Number | 93-52-7[2][3] |

| Molecular Formula | C₈H₈Br₂[2][3] |

| Molecular Weight | 263.96 g/mol [2][3] |

| InChI Key | SHKKTLSDGJRCTR-UHFFFAOYSA-N[2] |

| SMILES | BrCC(Br)c1ccccc1[4] |

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, storage, and application in chemical reactions. It typically appears as a white to light yellow crystalline powder.[5]

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Appearance | White to light yellow crystalline powder[5] |

| Melting Point | 70-74 °C[4] |

| Boiling Point | 139-141 °C at 15 mmHg[4] |

| Solubility | Insoluble in water; soluble in common organic solvents like ethyl acetate (B1210297) and dichloromethane. |

| Purity | Typically ≥97% or ≥98%[3][4] |

Synthesis of this compound

The most common method for the synthesis of this compound is the electrophilic addition of bromine (Br₂) to styrene. This reaction proceeds readily and typically results in a high yield of the desired product.

Experimental Protocol: Bromination of Styrene

This protocol describes the synthesis of this compound from styrene and elemental bromine.

Materials:

-

Styrene

-

Bromine

-

Acetic Acid (glacial)

-

Sodium bisulfite solution (saturated)

-

Water

-

Erlenmeyer flask

-

Stirring rod

-

Ice-water bath

-

Filtration apparatus

Procedure:

-

In a suitable reaction vessel, dissolve styrene in glacial acetic acid.

-

Slowly add a solution of bromine in acetic acid to the styrene solution while stirring. The reaction is exothermic, and the temperature should be monitored.

-

After the addition is complete, continue stirring the reaction mixture until the reddish-brown color of bromine disappears, indicating the completion of the reaction.

-

Pour the reaction mixture into an Erlenmeyer flask containing water and a small amount of saturated sodium bisulfite solution to quench any unreacted bromine.[6]

-

Stir the mixture vigorously. The product, this compound, will precipitate as a solid.

-

Cool the mixture in an ice-water bath to ensure complete precipitation.[6]

-

Collect the solid product by vacuum filtration and wash it with cold water.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

Reactivity and Chemical Transformations

The chemical reactivity of this compound is dominated by the two bromine atoms, which are excellent leaving groups. This allows for a variety of subsequent chemical transformations.

Dehydrobromination

A key reaction of this compound is dehydrobromination, which involves the elimination of hydrogen bromide (HBr) to form a double bond. This reaction can be controlled to yield different products.

-

Selective Dehydrobromination: Treatment with a base under phase-transfer catalysis conditions can selectively remove one equivalent of HBr to produce α-bromostyrene.[7]

-

Formation of Phenylacetylene: In the presence of a strong base and a suitable catalyst, such as a lipophilic alcohol, double dehydrobromination can occur to yield phenylacetylene.[7]

Nucleophilic Substitution

The bromine atoms in this compound can be displaced by various nucleophiles, making it a useful intermediate for introducing the phenylethyl moiety into other molecules. This reactivity is central to its application in the synthesis of pharmaceuticals and other fine chemicals.[8]

Caption: Synthetic pathways originating from this compound.

Spectroscopic Characterization

The structure of this compound can be confirmed using various spectroscopic techniques.

Table 3: Spectroscopic Data for this compound

| Technique | Key Features |

| ¹H NMR | The proton NMR spectrum shows characteristic signals for the aromatic protons and the protons on the ethyl chain. |

| ¹³C NMR | The carbon NMR spectrum provides information on the number and types of carbon atoms in the molecule. |

| IR Spectroscopy | The infrared spectrum displays absorption bands corresponding to the C-H bonds of the aromatic ring and the aliphatic chain, as well as the C-Br bonds.[9] |

| Mass Spectrometry (GC-MS) | The mass spectrum typically shows the molecular ion peak and characteristic fragmentation patterns, including the loss of bromine atoms.[2][10] |

Applications in Research and Development

This compound is a valuable tool in organic synthesis and drug discovery. Its primary applications include:

-

Intermediate in Pharmaceutical Synthesis: It serves as a precursor for the synthesis of a wide range of pharmaceutical compounds.[1][8]

-

Precursor for Specialty Polymers: It can be used in the synthesis of polymers with specific properties.[1]

-

Agrochemical Synthesis: It is an intermediate in the production of certain agrochemicals.[1]

-

Research Chemical: Its reactivity makes it a useful substrate for studying reaction mechanisms and developing new synthetic methodologies.[1]

Safety and Handling

This compound is a chemical that should be handled with care. It is reported to cause severe skin burns and eye damage.[2] Appropriate personal protective equipment (PPE), such as gloves, safety goggles, and a lab coat, should be worn when handling this compound. It should be stored in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

This compound is a versatile and reactive compound with significant applications in organic synthesis. Its straightforward preparation from styrene and its ability to undergo various chemical transformations make it a valuable intermediate for the synthesis of a wide array of target molecules. A thorough understanding of its properties, reactivity, and handling is essential for its safe and effective use in research and development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C8H8Br2 | CID 7145 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. (1,2-ジブロモエチル)ベンゼン ≥98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound, 97% 500 g | Contact Us | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 6. westfield.ma.edu [westfield.ma.edu]

- 7. researchgate.net [researchgate.net]

- 8. nbinno.com [nbinno.com]

- 9. This compound(93-52-7) IR Spectrum [m.chemicalbook.com]

- 10. Benzene, (1,2-dibromoethyl)- [webbook.nist.gov]

(1,2-Dibromoethyl)benzene CAS number 93-52-7 details

An In-depth Technical Guide to (1,2-Dibromoethyl)benzene (CAS: 93-52-7)

This guide provides comprehensive technical information for this compound, catering to researchers, scientists, and professionals in drug development. It covers the compound's chemical and physical properties, detailed experimental protocols for its synthesis and key reactions, and its applications, particularly in pharmaceutical synthesis.

Chemical and Physical Properties

This compound, also known as styrene (B11656) dibromide, is a white to light yellow crystalline powder. It is a key intermediate in organic synthesis due to its two bromine atoms, which are excellent leaving groups, facilitating a variety of nucleophilic substitution and elimination reactions.[1]

Table 1: Chemical Identifiers

| Identifier | Value | Source(s) |

| CAS Number | 93-52-7 | [1][2][3] |

| IUPAC Name | 1,2-dibromoethylbenzene | [2][4] |

| Synonyms | Styrene dibromide, 1,2-Dibromo-1-phenylethane, α,β-Dibromoethylbenzene | [1][2][4] |

| Molecular Formula | C₈H₈Br₂ | [1][4][5] |

| Linear Formula | C₆H₅CH(Br)CH₂Br | [3] |

| InChI | InChI=1S/C8H8Br2/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8H,6H2 | [2][3][4] |

| InChIKey | SHKKTLSDGJRCTR-UHFFFAOYSA-N | [2][3][4] |

| SMILES | C1=CC=C(C=C1)C(CBr)Br | [2][6] |

| EC Number | 202-253-4 | [3] |

| Beilstein/REAXYS | 907323 | [3] |

| PubChem CID | 7145 | [1][2] |

Table 2: Physical and Chemical Properties

| Property | Value | Source(s) |

| Molecular Weight | 263.96 g/mol | [3][5] |

| Appearance | White to light yellow crystal powder | [1] |

| Melting Point | 70-74 °C (lit.) | [3][7] |

| Boiling Point | 139-141 °C / 15 mmHg (lit.) | [3][7] |

| Density | 1.74 g/mL | [8][9] |

| Purity | ≥97% to ≥98% | [3][5] |

| Storage Conditions | Store at 0 - 8 °C | [1] |

| Solubility | Moderately soluble in organic solvents, limited solubility in water | [6] |

Safety and Hazard Information

This compound is classified as a hazardous chemical and requires careful handling in a laboratory setting.[10] It is corrosive and causes severe skin burns and eye damage.[10][2][8] Inhalation may lead to corrosive injuries to the upper respiratory tract and lungs.[11]

Table 3: GHS Hazard and Precautionary Statements

| Category | Code | Description | Source(s) |

| Pictogram | GHS05 | Corrosion | [3] |

| Signal Word | Danger | [10][3] | |

| Hazard Class | Skin Corrosion/Irritation | Category 1B | [10][3] |

| Hazard Statement | H314 | Causes severe skin burns and eye damage | [3] |

| Precautionary | P260 | Do not breathe dust/fume/gas/mist/vapors/spray | [3] |

| Precautionary | P280 | Wear protective gloves/protective clothing/eye protection/face protection | [3] |

| Precautionary | P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower | [3] |

| Precautionary | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing | [3] |

| Precautionary | P310 | Immediately call a POISON CENTER or doctor/physician | [3] |

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its subsequent reactions are critical for practical applications.

Synthesis of this compound via Bromination of Styrene

This protocol is based on the electrophilic addition of bromine to styrene.[12][13]

Materials:

-

Styrene (52 g)

-

Bromine (80 g)

-

Carbon tetrachloride (150 ml total)

Equipment:

-

Reaction flask equipped with a dropping funnel and a mechanical stirrer

-

Cooling bath (ice-salt or similar) capable of reaching -10 to -15 °C

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

Dissolve 52 g of styrene in 50 ml of carbon tetrachloride in the reaction flask.

-

Separately, prepare a solution of 80 g of bromine in 100 ml of carbon tetrachloride and place it in the dropping funnel.

-

Cool the styrene solution to between -10 and -15 °C using the cooling bath, while stirring vigorously.[14]

-

Slowly add the bromine solution dropwise to the cooled styrene solution. Maintain vigorous stirring and keep the temperature within the specified range.[14]

-

Towards the end of the addition, the reaction mixture may begin to solidify. The cooling can be switched to an ice-water bath to prevent premature solidification.[14]

-

After the addition is complete, continue stirring for a short period.

-

Filter the resulting solid product (styrene dibromide) and allow it to air dry.[14]

-

The typical yield is 90-95%. The product is generally pure enough for most subsequent synthetic steps, such as the preparation of phenylacetylene (B144264).[14]

Dehydrobromination of this compound to Phenylacetylene

This protocol describes the elimination of two molecules of hydrogen bromide to form an alkyne, a common and useful reaction for this compound.[15][16]

Materials:

-

This compound (Styrene dibromide)

-

Potassium hydroxide (B78521) (KOH), molten

-

Drying agent (e.g., solid KOH)

Equipment:

-

Distilling flask (500-cc Pyrex) with a dropping funnel and a condenser set for downward distillation[15]

-

Oil bath capable of reaching 230 °C

-

Receiving flask

-

Separatory funnel

Procedure:

-

Place 150 g of potassium hydroxide in the distilling flask and heat it in an oil bath until it is molten (bath temperature around 200 °C).[15]

-

Slowly add 100 g of this compound dropwise onto the molten KOH. The rate should be less than one drop per second.[15]

-

As the reactant is added, phenylacetylene will begin to distill. Gradually increase the oil bath temperature to 215-220 °C during the addition.[15]

-

After the addition is complete, raise the temperature to 230 °C and maintain it until no more product distills over.[15]

-

The distillate will consist of two layers: an upper layer of phenylacetylene and a lower layer of water.

-

Separate the upper organic layer using a separatory funnel.

-

Dry the crude phenylacetylene with solid potassium hydroxide.

-

Purify the product by distillation. The fraction boiling at 142-144 °C is collected. The expected yield is approximately 67%.[15]

Spectroscopic Data

Spectroscopic data is available for the characterization of this compound. This includes ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).[2][17][18] The NIST Chemistry WebBook provides mass spectrum data (electron ionization).[4] Full spectra can often be accessed through chemical databases like SpectraBase.[19]

Applications in Research and Drug Development

This compound is a versatile building block with significant applications in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[1]

-

Pharmaceutical Intermediate: Its primary use is as an intermediate in the production of various pharmaceuticals. The two bromine atoms serve as reactive sites for nucleophilic substitution, enabling the construction of complex molecules with therapeutic potential, such as intermediates for anti-cancer or cardiovascular drugs.[1]

-

Organic Synthesis: The compound is widely used to introduce phenyl-ethyl groups into molecules and is a key precursor for synthesizing other compounds like phenylacetylene and β-bromostyrene through elimination reactions.[14][15][20]

-

Reaction Mechanism Studies: It is employed in research settings to study reaction mechanisms, such as electrophilic addition and elimination reactions.[1][12]

-

Polymer Chemistry: It finds use in the synthesis of specialty polymers, where its incorporation can enhance properties like thermal stability and chemical resistance.[1]

Visualizations: Workflows and Pathways

The following diagrams illustrate the key chemical transformations and relationships involving this compound.

Caption: Synthesis workflow for this compound from styrene.

Caption: Dehydrobromination pathway of this compound.

Caption: Key application areas for this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C8H8Br2 | CID 7145 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound 98 93-52-7 [sigmaaldrich.com]

- 4. Benzene, (1,2-dibromoethyl)- [webbook.nist.gov]

- 5. scbt.com [scbt.com]

- 6. CAS 93-52-7: this compound | CymitQuimica [cymitquimica.com]

- 7. This compound | 93-52-7 [chemicalbook.com]

- 8. This compound, 97% 500 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 9. chemsynthesis.com [chemsynthesis.com]

- 10. fishersci.com [fishersci.com]

- 11. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 12. cdnsciencepub.com [cdnsciencepub.com]

- 13. m.youtube.com [m.youtube.com]

- 14. prepchem.com [prepchem.com]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. Organic Syntheses Procedure [orgsyn.org]

- 17. This compound(93-52-7) MS [m.chemicalbook.com]

- 18. This compound(93-52-7) 1H NMR [m.chemicalbook.com]

- 19. spectrabase.com [spectrabase.com]

- 20. researchgate.net [researchgate.net]

Physical properties of styrene dibromide (melting and boiling points)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Styrene (B11656) dibromide, systematically named (1,2-dibromoethyl)benzene, is a halogenated aromatic compound. Its physical properties, particularly its melting and boiling points, are fundamental parameters for its purification, handling, and application in further chemical synthesis. This technical guide provides a comprehensive overview of the melting and boiling points of styrene dibromide, including detailed, generalized experimental protocols for their determination.

Data Presentation

The physical properties of styrene dibromide have been reported in various chemical literature and databases. A summary of these values is presented below for clear comparison.

| Physical Property | Value | Conditions |

| Melting Point | 70-74 °C[1][2] | Ambient Pressure |

| 72 °C[3] | Ambient Pressure | |

| 68-73 °C[4] | Ambient Pressure | |

| Boiling Point | 139-141 °C[1][2] | 15 mmHg |

| 254 °C[3] | 760 mmHg (Atmospheric Pressure) |

Experimental Protocols

While specific experimental records for the determination of styrene dibromide's physical constants are not detailed in readily available literature, the following represents standard and rigorous methodologies employed for such characterizations in organic chemistry.

Melting Point Determination: Capillary Method

The melting point of a crystalline solid like styrene dibromide is typically determined using the capillary method, which can be performed with a melting point apparatus (e.g., Mel-Temp) or a Thiele tube.

Apparatus and Materials:

-

Melting point apparatus or Thiele tube setup

-

Capillary tubes (sealed at one end)

-

Styrene dibromide, purified sample

-

Mortar and pestle

-

Thermometer (calibrated)

-

Heating medium (silicone oil for Thiele tube)

Procedure:

-

Sample Preparation: A small sample of dry, purified styrene dibromide is finely ground into a powder using a mortar and pestle. The open end of a capillary tube is then pressed into the powder. The tube is inverted and tapped gently to pack the powder into the sealed end, aiming for a sample height of 2-3 mm.

-

Apparatus Setup (Mel-Temp): The filled capillary tube is placed in the sample holder of the melting point apparatus.

-

Apparatus Setup (Thiele Tube): The capillary tube is attached to a thermometer with a rubber band or wire, ensuring the sample is aligned with the thermometer bulb. The assembly is then immersed in the oil of the Thiele tube.

-

Heating and Observation: The sample is heated rapidly to a temperature about 15-20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute to ensure thermal equilibrium.

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range. A sharp melting range (typically ≤ 1 °C) is indicative of high purity.

Boiling Point Determination: Distillation Method under Reduced Pressure

Given that styrene dibromide can decompose at its atmospheric boiling point, determination under reduced pressure is the preferred method.

Apparatus and Materials:

-

Short-path distillation apparatus (or standard distillation setup)

-

Round-bottom flask

-

Condenser

-

Receiving flask

-

Thermometer and adapter

-

Vacuum pump and pressure gauge (manometer)

-

Heating mantle

-

Boiling chips or magnetic stirrer

-

Styrene dibromide, purified liquid sample (if melted) or solid

Procedure:

-

Apparatus Assembly: The distillation apparatus is assembled. A small amount of styrene dibromide and a few boiling chips are placed in the round-bottom flask. The thermometer is positioned so that the top of the bulb is level with the side arm of the distillation head.

-

Vacuum Application: The system is connected to a vacuum pump, and the pressure is reduced to the desired level (e.g., 15 mmHg).

-

Heating: The sample is heated gently. As the liquid begins to boil, the vapor will rise and condense in the condenser.

-

Temperature Reading: The temperature is monitored closely. The boiling point is the temperature at which the vapor and liquid are in equilibrium, observed as a stable temperature reading on the thermometer while a steady stream of distillate is collected.

-

Data Recording: The stable temperature and the corresponding pressure are recorded as the boiling point at that pressure.

Mandatory Visualization

The following diagram illustrates the general workflow for the experimental determination of the physical properties of a synthesized solid organic compound like styrene dibromide.

Caption: Experimental workflow for determining the physical properties of styrene dibromide.

References

(1,2-Dibromoethyl)benzene molecular weight and formula

This guide provides a detailed overview of the fundamental molecular properties of (1,2-Dibromoethyl)benzene, a compound relevant to researchers, scientists, and professionals in drug development.

Core Molecular Data

This compound, also known by synonyms such as Styrene dibromide and 1,2-Dibromo-1-phenylethane, is a halogenated aromatic hydrocarbon.[1][2] Its core molecular and identifying information are summarized below.

| Property | Value | References |

| Chemical Formula | C₈H₈Br₂ | [1][2][3][4][5] |

| Molecular Weight | 263.96 g/mol | [3][5][6][7][8] |

| Alternate Molecular Weight | 263.957 g/mol | [1][2][9] |

| CAS Registry Number | 93-52-7 | [1][2][3] |

| Linear Formula | C₆H₅CH(Br)CH₂Br | [6] |

| InChI Key | SHKKTLSDGJRCTR-UHFFFAOYSA-N | [1][2][6] |

Experimental Protocols

Detailed experimental protocols for the determination of molecular weight and formula are rooted in fundamental analytical chemistry techniques.

Mass Spectrometry for Molecular Weight and Formula Determination:

-

Objective: To determine the exact mass and elemental composition of this compound.

-

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile organic solvent (e.g., methanol (B129727) or acetonitrile).

-

Ionization: The sample is introduced into a high-resolution mass spectrometer. Electron Ionization (EI) is a common method for this type of compound.

-

Mass Analysis: The ionized sample is passed through a mass analyzer (e.g., Time-of-Flight or Orbitrap). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Data Acquisition: The detector records the abundance of ions at each m/z value, generating a mass spectrum. The molecular ion peak ([M]⁺) will correspond to the molecular weight of the compound. The high-resolution data allows for the determination of the precise mass, which can be used to confirm the elemental formula (C₈H₈Br₂). The characteristic isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) will be a key feature in the mass spectrum, aiding in the confirmation of the formula.

-

Logical Relationships

The relationship between the compound's name, its constituent parts, and its resulting chemical formula and molecular weight can be visualized as a logical flow.

Caption: Logical derivation of molecular formula and weight.

References

- 1. Benzene, (1,2-dibromoethyl)- [webbook.nist.gov]

- 2. Benzene, (1,2-dibromoethyl)- [webbook.nist.gov]

- 3. scbt.com [scbt.com]

- 4. CAS 93-52-7: this compound | CymitQuimica [cymitquimica.com]

- 5. This compound | 93-52-7 [chemicalbook.com]

- 6. This compound 98 93-52-7 [sigmaaldrich.com]

- 7. This compound CAS#: 93-52-7 [m.chemicalbook.com]

- 8. This compound | C8H8Br2 | CID 7145 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. (1,2-dibromo-ethyl)-benzene | CAS#:102921-26-6 | Chemsrc [chemsrc.com]

Solubility Profile of (1,2-Dibromoethyl)benzene in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of (1,2-Dibromoethyl)benzene, a key intermediate in various synthetic processes within the pharmaceutical and agrochemical industries. Due to the limited availability of precise quantitative solubility data in public literature, this document focuses on presenting the known qualitative solubility, physical properties, and a generalized experimental protocol for determining solubility. The principle of "like dissolves like" is discussed in the context of predicting the solubility of this compound in various organic solvents. This guide is intended to be a foundational resource for researchers, providing the necessary information to handle and utilize this compound effectively in a laboratory setting and to design further experiments to quantify its solubility in specific solvent systems.

Introduction

This compound, also known as styrene (B11656) dibromide, is a brominated aromatic hydrocarbon with the chemical formula C₈H₈Br₂. Its structure, consisting of a phenyl group attached to a dibromoethane moiety, plays a significant role in its physical and chemical properties, including its solubility. Understanding the solubility of this compound is crucial for its application in organic synthesis, enabling appropriate solvent selection for reactions, purification processes like crystallization, and formulation development. This guide aims to consolidate the available information on the solubility of this compound and provide a framework for its experimental determination.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior in different solvent systems.

| Property | Value | Reference |

| Molecular Formula | C₈H₈Br₂ | |

| Molecular Weight | 263.96 g/mol | |

| Appearance | White to almost white powder to crystal | |

| Melting Point | 70-74 °C | |

| Boiling Point | 139-141 °C at 15 mmHg | |

| CAS Number | 93-52-7 |

Solubility Data

| Solvent | Solubility | Temperature (°C) | Reference |

| Water | 15.3 mg/L | Not Specified | |

| Methanol | Soluble | Not Specified | |

| General Organic Solvents | Moderately Soluble | Not Specified | [1] |

Based on the principle of "like dissolves like," it is anticipated that this compound, a relatively nonpolar molecule, will exhibit good solubility in nonpolar and moderately polar organic solvents. The presence of the benzene (B151609) ring and the carbon-bromine bonds contribute to its nonpolar character. Therefore, solvents such as toluene, hexane, and chloroform (B151607) are expected to be effective in dissolving this compound. Its reported solubility in methanol, a polar protic solvent, suggests that it possesses some degree of polarity, allowing for interactions with polar solvent molecules.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a solid organic compound like this compound. This method is based on the saturation shake-flask method.

4.1. Materials

-

This compound (solid)

-

Selected organic solvents (e.g., ethanol, acetone, chloroform, toluene, hexane)

-

Analytical balance

-

Scintillation vials or sealed test tubes

-

Thermostatically controlled shaker or water bath

-

Micropipettes

-

Volumetric flasks

-

Syringe filters (PTFE, 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

4.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of scintillation vials.

-

To each vial, add a known volume of a specific organic solvent.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a micropipette.

-

Immediately filter the collected supernatant through a syringe filter to remove any undissolved microparticles.

-

-

Analysis:

-

Dilute the filtered solution with a known volume of the same solvent to a concentration within the linear range of the analytical instrument.

-

Analyze the diluted solution using a calibrated HPLC or GC method to determine the concentration of this compound.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL or mol/L.

-

Visualizing Methodologies and Concepts

5.1. Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: A flowchart outlining the sequential steps for the experimental measurement of solubility.

5.2. Logical Relationship of Solubility

The "like dissolves like" principle can be visualized as a decision-making process for predicting solubility.

Caption: A diagram illustrating the principle of "like dissolves like" for predicting solubility.

Conclusion

While specific quantitative data on the solubility of this compound in a broad range of organic solvents remains elusive in publicly accessible literature, its chemical structure suggests a favorable solubility profile in nonpolar and moderately polar organic solvents. The provided experimental protocol offers a reliable method for researchers to determine precise solubility values tailored to their specific needs. The visualizations included in this guide serve to clarify both the experimental workflow and the fundamental principles governing solubility. Further experimental investigation is highly encouraged to expand the quantitative solubility data for this important chemical intermediate, which would be of significant value to the scientific and industrial communities.

References

An In-depth Technical Guide to the Synthesis of (1,2-Dibromoethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the synthesis of (1,2-dibromoethyl)benzene, a key intermediate in various organic syntheses. The document details the electrophilic addition of bromine to styrene (B11656), presenting quantitative data, a detailed experimental protocol, and visualizations of the reaction mechanism and workflow.

Reaction Overview and Properties

The synthesis of this compound from styrene is a classic example of an electrophilic addition reaction to an alkene. The double bond of the styrene molecule acts as a nucleophile, attacking the bromine molecule to form a cyclic bromonium ion intermediate, which is subsequently opened by a bromide ion to yield the vicinal dibromide.

The resulting product, this compound, also known as styrene dibromide, is a white to yellow crystalline solid at room temperature. Its physical and chemical properties are crucial for its application in further synthetic steps, particularly in the pharmaceutical and specialty chemical industries.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

| Property | Value | Citations |

| Molecular Formula | C₈H₈Br₂ | [1] |

| Molecular Weight | 263.96 g/mol | [1] |

| Melting Point | 70-75 °C | [1][2] |

| Boiling Point | 139-141 °C at 15 mmHg | [2] |

| Appearance | White to cream to yellow crystalline powder | [1] |

| Purity (Typical) | ≥96.0% (GC) | [1] |

| Reported Yield | 92% (in acetic acid) | [3] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for the structural confirmation of this compound. The following data is reported for spectra taken in deuterated chloroform (B151607) (CDCl₃).

| Nucleus | Chemical Shift (δ) ppm | Description | Citations |

| ¹H NMR | ~7.4 (m) | 5H, Aromatic protons (C₆H₅) | [4] |

| ~5.2 (dd) | 1H, Methine proton (-CH(Br)-) | [4] | |

| ~4.1 (m) | 2H, Methylene protons (-CH₂(Br)) | [4] | |

| ¹³C NMR | 139.8 | Quaternary aromatic carbon | |

| 129.0, 128.8, 127.2 | Aromatic CH carbons | ||

| 53.0 | Methine carbon (-CH(Br)-) | ||

| 37.8 | Methylene carbon (-CH₂(Br)) |

Note: Specific chemical shifts and coupling constants can vary slightly based on the solvent and spectrometer frequency. The data presented is a representative summary.

Reaction Mechanism and Experimental Workflow

Visualizing the reaction pathway and the laboratory procedure is crucial for understanding and executing the synthesis. The following diagrams, rendered using the DOT language, illustrate the core concepts.

Reaction Mechanism: Electrophilic Addition

The reaction proceeds via a two-step mechanism involving the formation of a bromonium ion.

Caption: Electrophilic addition mechanism of bromine to styrene.

Experimental Workflow

The following diagram outlines the typical laboratory procedure for the synthesis.

Caption: Step-by-step workflow for laboratory synthesis.

Detailed Experimental Protocol

This protocol is adapted from established laboratory procedures. Caution: Bromine is highly corrosive, toxic, and volatile. This experiment must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Materials and Reagents

-

Styrene (inhibitor removed prior to use)

-

Bromine

-

Dichloromethane (CH₂Cl₂)

-

Isopropanol

-

Deionized Water

-

Round-bottom flask

-

Stir bar or magnetic stirrer

-

Addition funnel

-

Ice bath

-

Rotary evaporator

-

Büchner funnel and filter flask

Procedure

-

Preparation of Styrene Solution:

-

In a round-bottom flask, dissolve styrene (1.0 equivalent) in an equal volume of dichloromethane. For example, dilute styrene with 35 mL of dichloromethane.

-

Place the flask in an ice bath to chill the solution, and add a magnetic stir bar.

-

-

Preparation of Bromine Solution:

-

In a separate container, carefully prepare a solution of bromine (1.0 equivalent) in dichloromethane. For a reaction with 35 mL of styrene, this would correspond to approximately 53.86 g of bromine in 35 mL of dichloromethane.

-

Transfer this solution to an addition funnel placed over the reaction flask.

-

-

Reaction:

-

Begin stirring the chilled styrene solution.

-

Slowly add the bromine solution dropwise from the addition funnel. Maintain a slow addition rate to control the exothermic reaction and keep the solution cool with the ice bath.

-

Continue the addition until a faint yellow or orange color from the bromine persists in the reaction mixture, indicating the complete consumption of styrene.

-

-

Work-up and Purification:

-

Once the reaction is complete, remove the solvent (dichloromethane) using a rotary evaporator. The crude product will remain as an oily or solid residue.

-

For purification, dissolve the crude this compound in a minimal amount of hot 67% aqueous isopropanol.

-

Allow the solution to cool slowly to room temperature, and then chill in an ice bath to induce crystallization.

-

Collect the white crystals of this compound by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold solvent and allow them to air dry or dry in a vacuum oven.

-

This guide provides the essential technical details for the synthesis of this compound. By understanding the reaction mechanism, key physical and spectral data, and the detailed experimental procedure, researchers can effectively produce and characterize this valuable chemical intermediate for further applications in drug development and organic synthesis.

References

- 1. Sciencemadness Discussion Board - Preparation of Styrene and Phenylacetylene from Polystyrene - Powered by XMB 1.9.11 [sciencemadness.org]

- 2. organic chemistry - Electrophillic susbtitution of bromine on styrene and cinnamic acid in the presence of FeBr3, a Lewis acid - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 3. researchgate.net [researchgate.net]

- 4. (2-Bromoethyl)benzene: Applications in Pharmaceutical Synthesis and its Synthesis Method_Chemicalbook [chemicalbook.com]

Reactivity of the Benzylic Bromide in (1,2-Dibromoethyl)benzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1,2-Dibromoethyl)benzene, also known as styrene (B11656) dibromide, is a versatile chemical intermediate of significant interest in organic synthesis, particularly in the fields of pharmaceutical and agrochemical development. Its structure features two bromine atoms, one of which is at a benzylic position, rendering it highly reactive and amenable to a variety of chemical transformations. This guide provides an in-depth analysis of the reactivity of the benzylic bromide in this compound, covering its synthesis, characteristic reactions, and the underlying mechanistic principles. Detailed experimental protocols, quantitative data, and visual diagrams of reaction pathways are presented to facilitate its application in research and development.

Introduction

The benzylic position in alkyl-substituted aromatic compounds exhibits unique reactivity due to the ability of the adjacent benzene (B151609) ring to stabilize reactive intermediates.[1] In this compound, the carbon atom attached to both the phenyl group and a bromine atom is a secondary benzylic position. The C-Br bond at this position is significantly more labile than the bromine on the terminal carbon, making it the primary site for nucleophilic substitution and elimination reactions. This enhanced reactivity is attributed to the resonance stabilization of the resulting benzylic carbocation or radical intermediate.[2][3][4] Understanding and controlling the reactivity of this benzylic bromide is crucial for its effective use as a building block in the synthesis of complex molecules.[5][6]

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of this compound is provided below. This data is essential for its identification, purification, and characterization.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 93-52-7 | [5][7] |

| Molecular Formula | C₈H₈Br₂ | [5][7] |

| Molecular Weight | 263.96 g/mol | [5] |

| Appearance | White to light yellow crystalline powder | [8] |

| Melting Point | 70-75 °C | [8] |

| Boiling Point | 112 °C at 20 mmHg | [9] |

| IUPAC Name | This compound | [5] |

Table 2: Spectroscopic Data for this compound

| Spectrum Type | Key Signals / Characteristics | Reference(s) |

| ¹H NMR | Available through spectral databases. | [3][4][5] |

| ¹³C NMR | Available through spectral databases. | [4][5] |

| Mass Spec (MS) | Available through spectral databases. | [4][5][7] |

| Infrared (IR) | Available through spectral databases. | [4] |

Synthesis of this compound

This compound is typically synthesized by the electrophilic addition of bromine (Br₂) to styrene. This reaction proceeds readily and in high yield.

Experimental Protocol: Synthesis from Styrene

Materials:

-

Styrene

-

Bromine

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve styrene (1.0 eq) in dichloromethane.

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine (1.0 eq) in dichloromethane dropwise from the dropping funnel with continuous stirring. Maintain the temperature below 10 °C. The disappearance of the bromine color indicates the progress of the reaction.

-

After the addition is complete, allow the reaction mixture to stir for an additional 30 minutes at room temperature.

-

Wash the reaction mixture with a saturated aqueous sodium bicarbonate solution to remove any unreacted bromine and HBr.

-

Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield crude this compound.

-

The product can be purified by recrystallization from a suitable solvent such as ethanol (B145695) or hexane.

Reactivity of the Benzylic Bromide

The benzylic bromide in this compound is the primary site of reactivity. It readily undergoes both nucleophilic substitution and elimination reactions. The choice of reagents and reaction conditions determines the predominant reaction pathway.

Elimination Reactions

Elimination of hydrogen bromide (HBr) from this compound is a common and synthetically useful reaction, typically leading to the formation of β-bromostyrene. This reaction is generally favored by the use of a strong, sterically hindered base, which promotes an E2 mechanism.[10] The stereochemistry of the starting material can influence the stereochemistry of the resulting alkene product in E2 reactions.[5][11]

This protocol is adapted from a general procedure for E2 elimination using potassium tert-butoxide.[10]

Materials:

-

This compound

-

Potassium tert-butoxide (KOtBu)

-

Anhydrous tert-butanol

-

Diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Brine

-

Anhydrous sodium sulfate

-

Three-necked flask with reflux condenser and nitrogen inlet

Procedure:

-

In a dry three-necked flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous tert-butanol.

-

Add potassium tert-butoxide (1.1-1.2 eq) portion-wise to the stirred solution.

-

Heat the reaction mixture to reflux (approximately 83 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete (typically 1-3 hours), cool the mixture to room temperature.

-

Quench the reaction by carefully adding a saturated aqueous ammonium chloride solution.

-

Extract the product with diethyl ether (3x).

-

Combine the organic layers, wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude β-bromostyrene can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.

Table 3: Quantitative Data for Dehydrobromination

| Substrate | Base | Solvent | Temperature (°C) | Product | Yield (%) |

| This compound | Potassium tert-butoxide | tert-Butanol | Reflux | β-Bromostyrene | High |

Note: Specific yield data for this exact transformation under these conditions requires experimental determination.

Nucleophilic Substitution Reactions

The benzylic bromide is susceptible to nucleophilic attack, proceeding through either an Sₙ1 or Sₙ2 mechanism depending on the reaction conditions.

-

Sₙ1 Mechanism: Favored by weak nucleophiles and polar protic solvents (e.g., ethanol, water), which can stabilize the intermediate benzylic carbocation.[12] This pathway often leads to a racemic mixture of products if the benzylic carbon is chiral.

-

Sₙ2 Mechanism: Favored by strong nucleophiles and polar aprotic solvents (e.g., acetone (B3395972), DMF).[6] This mechanism proceeds with an inversion of stereochemistry at the benzylic center.

This protocol describes the synthesis of 1-azido-2-bromo-1-phenylethane, a useful intermediate for further "click chemistry" modifications.[9][13]

Materials:

-

This compound

-

Sodium azide (B81097) (NaN₃)

-

Acetone

-

Water

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of acetone and water (e.g., 6:1 v/v).

-

Add sodium azide (1.1-1.5 eq) to the solution.

-

Heat the mixture to reflux and stir for several hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture and remove the acetone under reduced pressure.

-

Add water to the residue and extract the product with diethyl ether (3x).

-

Combine the organic layers, wash with water and brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude product.

-

Purify the product by column chromatography on silica gel.

Table 4: Factors Influencing Substitution vs. Elimination

| Factor | Favors Substitution (Sₙ2) | Favors Elimination (E2) | Reference(s) |

| Base/Nucleophile | Strong, non-bulky nucleophile (e.g., I⁻, N₃⁻, CN⁻) | Strong, bulky base (e.g., KOtBu, DBU) | [14] |

| Solvent | Polar aprotic (e.g., Acetone, DMSO, DMF) | Less polar, or solvent matching the conjugate acid of the base | |

| Temperature | Lower temperatures | Higher temperatures | [14] |

Conclusion

The benzylic bromide in this compound is a highly reactive functional group that serves as a valuable handle for a range of organic transformations. Its propensity to undergo both nucleophilic substitution and elimination reactions allows for the synthesis of diverse molecular scaffolds. By carefully selecting reagents, solvents, and reaction temperatures, chemists can selectively control the reaction pathway to achieve desired synthetic outcomes. The experimental protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this versatile intermediate in their synthetic endeavors.

References

- 1. nbinno.com [nbinno.com]

- 2. scribd.com [scribd.com]

- 3. Stereoselectivity of E2 Elimination Reactions [chemistrysteps.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Ch 11 : Nucleophilic substitution of benzylic halides [chem.ucalgary.ca]

- 7. homework.study.com [homework.study.com]

- 8. Solved 1-Bromo-1-phenylethane (see below) reacts with | Chegg.com [chegg.com]

- 9. rsc.org [rsc.org]

- 10. benchchem.com [benchchem.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Solved 1-Bromo-1-phenylethane (see below) reacts with | Chegg.com [chegg.com]

- 13. chemijournal.com [chemijournal.com]

- 14. chem.libretexts.org [chem.libretexts.org]

Key chemical reactions of (1,2-Dibromoethyl)benzene

An In-depth Technical Guide to the Core Chemical Reactions of (1,2-Dibromoethyl)benzene

This compound , also known as styrene (B11656) dibromide, is a versatile crystalline organic compound with the chemical formula C₈H₈Br₂.[1][2] Its structure, featuring a benzene (B151609) ring attached to an ethyl chain with bromine atoms on adjacent carbons, makes it a valuable intermediate in organic synthesis. The presence of two bromine atoms, one benzylic and one primary, provides multiple reactive sites, allowing for a range of chemical transformations.[1][3] This technical guide provides a detailed overview of the key chemical reactions of this compound, including elimination, nucleophilic substitution, and its role as a precursor in organometallic reactions. This document is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis.

Elimination Reactions: Dehydrobromination

This compound readily undergoes elimination reactions in the presence of a base to yield vinyl bromides and alkynes. These reactions are fundamental to its use as a synthetic intermediate.

Single Dehydrobromination to β-Bromostyrene

Treatment of this compound with one equivalent of a base can lead to the elimination of one molecule of hydrogen bromide, forming β-bromostyrene (1-bromo-2-phenylethene). The reaction typically favors the formation of the more stable trans (E) isomer. This vinyl bromide is a key substrate for various cross-coupling reactions.

Double Dehydrobromination to Phenylacetylene (B144264)

The most prominent reaction of this compound is its conversion to phenylacetylene through the elimination of two molecules of hydrogen bromide. This transformation requires a strong base, and several methods have been established to achieve high yields.[3][4][5] Phenylacetylene is an important terminal alkyne used in a wide array of synthetic applications, including Sonogashira couplings and click chemistry.[3]

Quantitative Data for Elimination Reactions

| Reaction | Product(s) | Reagents & Conditions | Yield | Reference |

| Double Dehydrobromination | Phenylacetylene | Sodium amide (NaNH₂) in liquid ammonia (B1221849) (NH₃), with ferric nitrate (B79036) catalyst, followed by the addition of this compound. Reaction stirred for 2 hours. | 45-52% | [1] |

| Double Dehydrobromination | Phenylacetylene | Sodium methoxide (B1231860) (NaOMe) in tetrahydrofuran (B95107) (THF), heated to reflux. | 97.5% | [4] |

| Double Dehydrobromination | Phenylacetylene | Molten potassium hydroxide (B78521) (KOH) at 200-230°C. | 67% (from β-bromostyrene) | [5] |

Experimental Protocols for Elimination Reactions

Protocol 1: Synthesis of Phenylacetylene via Double Dehydrobromination with Sodium Amide

This protocol is adapted from a procedure in Organic Syntheses.[1]

Materials:

-

This compound (styrene dibromide), finely powdered: 528 g (2.0 moles)

-

Sodium: 100 g (4.35 g-atoms)

-

Liquid ammonia: 2 L

-

Ferric nitrate hydrate: 2 g

-

Anil: 2 g

-

Concentrated ammonium (B1175870) hydroxide: 600 mL

-

Anhydrous magnesium sulfate

-

5-L three-necked flask with a high-speed mechanical stirrer

Procedure:

-

Preparation of Sodium Amide: In the 5-L flask, add 2 L of liquid ammonia and 2 g of ferric nitrate hydrate. Cut 100 g of sodium into small pieces and add them one by one to the liquid ammonia with stirring until the blue color disappears and a gray suspension forms. This process takes approximately 45 minutes.

-

Reaction: Add 2 g of anil to the sodium amide suspension. Gradually add 528 g of finely powdered this compound to the vigorously stirred mixture over 1 hour.

-

Stirring: Continue to stir the reaction mixture for an additional 2 hours after the addition is complete.

-

Work-up: Add 600 mL of concentrated ammonium hydroxide, followed by 1 L of distilled water. Allow the mixture to stand until the frost on the flask melts.

-

Isolation: Steam distill the mixture until no more oil is collected (approx. 6 hours). Separate the organic layer (phenylacetylene) from the distillate.

-

Purification: Wash the phenylacetylene with water to remove ammonia, dry it over anhydrous magnesium sulfate, and distill under reduced pressure. The product distills at 73–74°C/80 mmHg.

-

Yield: 93–106 g (45–52%).

Protocol 2: High-Yield Synthesis of Phenylacetylene with Sodium Methoxide

This protocol provides a high-yield alternative for the synthesis of phenylacetylene.[4]

Materials:

-

This compound: 52.8 g (0.2 mol)

-

Sodium methoxide: 22.68 g (0.42 mol)

-

Tetrahydrofuran (THF): 160 mL

-

500-mL three-necked flask

Procedure:

-

Reaction Setup: In the 500-mL flask, combine 160 mL of THF, 52.8 g of this compound, and 22.68 g of sodium methoxide.

-

Reaction: Stir the mixture well and heat to reflux. Monitor the reaction until the concentration of the starting material is ≤0.5%.

-

Isolation: After the reaction is complete, filter the mixture and wash the filter cake with THF.

-

Purification: Combine the filtrates and distill under reduced pressure to obtain phenylacetylene.

-

Yield: 97.5% (GC purity 99.14%).

References

An In-depth Technical Guide to (1,2-Dibromoethyl)benzene: Synonyms, Properties, Synthesis, and Analysis

This technical guide provides a comprehensive overview of (1,2-Dibromoethyl)benzene, a significant compound in organic synthesis and various research applications. Targeted at researchers, scientists, and professionals in drug development, this document details its alternative names, physicochemical properties, experimental protocols for its synthesis and analysis, and relevant reaction pathways.

Synonyms and Alternative Names

This compound is known by a multitude of synonyms and alternative names in scientific literature and chemical databases. This extensive list of identifiers is crucial for comprehensive literature searches and unambiguous identification of the compound.

| Type of Name | Name | Source |

| IUPAC Name | 1,2-Dibromo-1-phenylethane | [1] |

| This compound | [1] | |

| Common Name | Styrene (B11656) dibromide | [1] |

| Alternative Names | α,β-Dibromoethylbenzene | [1] |

| 1,2-Dibromo(phenyl)ethane | [2] | |

| 1,2-Dibromo-2-phenylethane | [1] | |

| 1-Phenyl-1,2-dibromoethane | [1] | |

| 1,2-Dibromophenylethane | [1] | |

| vic-Styrene dibromide | [3] | |

| Phenylethylene bromide | [4] | |

| Trade Name | Dowspray 9 | [1] |

| CAS Registry No. | 93-52-7 | [2] |

| Beilstein Registry No. | 907323 | [3] |

| EINECS No. | 202-253-4 | [3] |

| PubChem CID | 7145 | [5] |

| MDL Number | MFCD00000138 | [5] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are essential for its handling, application in reactions, and analytical characterization.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₈Br₂ | [2] |

| Molecular Weight | 263.96 g/mol | [2] |

| Appearance | White to light yellow crystalline powder | [5] |

| Melting Point | 70-74 °C (lit.) | [6] |

| Boiling Point | 139-141 °C at 15 mmHg (lit.) | [7] |

| Density | 1.8 ± 0.1 g/cm³ | [6] |

| Flash Point | 116.5 ± 21.0 °C | [6] |

| Refractive Index | 1.602 | [6] |

| Solubility | Soluble in methanol. | [8] |

| InChI | InChI=1S/C8H8Br2/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8H,6H2 | [1] |

| InChIKey | SHKKTLSDGJRCTR-UHFFFAOYSA-N | [1] |

| SMILES | C1=CC=C(C=C1)C(CBr)Br | [3] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are provided to facilitate its preparation and characterization in a laboratory setting.

This compound is commonly synthesized by the electrophilic addition of bromine to styrene.[1] The reaction proceeds through a bromonium ion intermediate.

Materials and Reagents:

-

Styrene

-

Bromine

-

Acetic acid (glacial)

-

Carbon tetrachloride

-

Sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve styrene in glacial acetic acid.

-

Cool the flask in an ice bath.

-

Slowly add a solution of bromine in acetic acid dropwise to the stirred styrene solution. Maintain the temperature below 20 °C. The disappearance of the bromine color indicates the progress of the reaction.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 30 minutes.

-

Pour the reaction mixture into a separatory funnel containing water.

-

Extract the aqueous layer with carbon tetrachloride.

-

Wash the combined organic layers with sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

Caption: Synthesis of this compound from Styrene.

3.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of this compound.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (e.g., Agilent Intuvo 9000 GC and 5977B GC/MSD).

-

Capillary column: A non-polar or mid-polar column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, 30 m x 0.25 mm I.D., 0.25 µm film thickness), is suitable.

Typical GC-MS Parameters:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Final hold: 5 minutes at 280 °C.

-

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-400.

Sample Preparation:

-

Dissolve a known amount of the sample in a suitable solvent (e.g., dichloromethane (B109758) or acetone).

-

If quantitative analysis is required, add a known amount of an internal standard.

-

Inject an aliquot of the solution into the GC-MS system.

Caption: General workflow for GC-MS analysis.

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are invaluable for the structural elucidation of this compound.

Instrumentation:

-

NMR spectrometer (e.g., Bruker Avance series or similar).

¹H NMR (in CDCl₃):

-

The spectrum will show characteristic signals for the aromatic protons and the aliphatic protons of the dibromoethyl group.

-

The aromatic protons typically appear as a multiplet in the region of δ 7.2-7.5 ppm.

-

The methine proton (-CH(Br)-) and the methylene (B1212753) protons (-CH₂(Br)) will appear as a multiplet or distinct signals in the aliphatic region, with their chemical shifts and coupling patterns providing structural information.

¹³C NMR (in CDCl₃):

-

The spectrum will show distinct signals for the aromatic carbons and the two aliphatic carbons.

-

The number of signals and their chemical shifts confirm the carbon framework of the molecule.

Sample Preparation:

-

Dissolve a few milligrams of the sample in a deuterated solvent (e.g., CDCl₃).

-

Transfer the solution to an NMR tube.

-

Acquire the ¹H and ¹³C NMR spectra.

Signaling Pathways and Logical Relationships

While this compound is primarily a synthetic intermediate, its biological effects are of interest in toxicology. For instance, the metabolism of the related compound 1,2-dibromoethane (B42909) involves conjugation with glutathione, leading to the formation of reactive intermediates that can interact with cellular macromolecules.[9] This suggests a potential for similar metabolic activation pathways for this compound, which could be a subject for further investigation in drug development and toxicology studies. The diagram below illustrates a hypothetical metabolic activation pathway.

Caption: Hypothetical metabolic activation of this compound.

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. spectrabase.com [spectrabase.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. This compound(93-52-7) 1H NMR [m.chemicalbook.com]

- 8. Benzene, (1,2-dibromoethyl)- [webbook.nist.gov]

- 9. atsdr.cdc.gov [atsdr.cdc.gov]

Safe Handling and Storage of (1,2-Dibromoethyl)benzene: A Technical Guide

(1,2-Dibromoethyl)benzene , also known as styrene (B11656) dibromide, is a vital reagent in pharmaceutical and agrochemical synthesis.[1] Its utility in research and development is significant, particularly in the formation of new carbon-carbon bonds and in the synthesis of specialty polymers.[1] However, its hazardous nature necessitates strict adherence to safety protocols to mitigate risks to researchers and scientists. This technical guide provides a comprehensive overview of the safe handling, storage, and emergency procedures for this compound.

Hazard Identification and Classification

This compound is classified as a hazardous chemical that causes severe skin burns and eye damage.[2][3] It is also a lachrymator, meaning it can induce tearing.[4][5] Inhalation may cause respiratory irritation, and ingestion is harmful.[6][7]

GHS Hazard Classification:

Signal Word: Danger[2]

Hazard Statements:

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Chemical Formula | C₈H₈Br₂ | [8] |

| Molecular Weight | 263.96 g/mol | [1][8] |

| Appearance | Light yellow powder or solid | [2][4] |

| Melting Point | 68 - 74 °C (154.4 - 163.4 °F) | [2] |

| Boiling Point | 139 - 141 °C (282.2 - 285.8 °F) @ 15 mmHg | [2] |

| Solubility | Soluble in Methanol | [8] |

| Density | 1.74 g/cm³ | [8] |

Safe Handling Procedures

Due to its corrosive nature, handling this compound requires stringent engineering controls and personal protective equipment.

Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4]

-

Emergency eye wash stations and safety showers must be readily accessible in the immediate vicinity of any potential exposure.[6]

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory when handling this compound.

| PPE Type | Specification | Reference |

| Eye/Face Protection | Safety glasses with side-shields or goggles. A face shield is required if there is a splash hazard. | [2][9] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). Protective clothing to prevent skin contact. | [2][7][10] |

| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge (e.g., P3) should be used if engineering controls are insufficient or during emergency situations. |

General Hygiene Practices

-

Wash hands and any exposed skin thoroughly after handling.[2][4]

-

Do not eat, drink, or smoke in areas where the chemical is handled or stored.[7]

-

Contaminated clothing should be removed immediately and washed before reuse.[4]

Storage Procedures

Proper storage of this compound is crucial to prevent accidents and maintain its stability.

-

General Storage: Store in a cool, dry, and well-ventilated area.[4][9] Keep containers tightly closed.[4] The substance should be stored locked up.[2][4]

-

Specific Conditions: Keep in a dark place and sealed in a dry environment at room temperature.[8][11] Some suppliers recommend storage at 0 - 8 °C.[1]

-

Incompatible Materials: Avoid contact with bases and metals.[2]

First Aid and Emergency Procedures

Immediate medical attention is required for any exposure to this compound.[2][4]

| Exposure Route | First Aid Measures | Reference |

| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Immediately call a poison center or doctor. | [2][4][12] |

| Skin Contact | Immediately flush the skin with plenty of water for at least 15 minutes while removing all contaminated clothing and shoes. Call a physician immediately. | [2][4][12] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Immediately call a poison center or doctor. | [2][4] |

| Ingestion | Rinse mouth with water. DO NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately. | [2][4] |

Fire and Spill Response

-

Fire Fighting: Use dry chemical, CO₂, water spray, or alcohol-resistant foam to extinguish a fire.[10] Firefighters should wear self-contained breathing apparatus and full protective gear.[2]

-

Spill Cleanup: In case of a spill, evacuate the area. Wear appropriate PPE and avoid breathing dust. Sweep up the material and place it into a suitable container for disposal.[2][9] Prevent the spill from entering drains.[7]

Experimental Protocols: Safety Parameter Determination

While specific experimental data for the development of the safety information presented here is not detailed in the available literature, the following are standard methodologies for determining key safety parameters for chemical compounds like this compound.

-

Skin Corrosion/Irritation: Typically determined using in vitro methods with reconstructed human epidermis (RhE) models (e.g., OECD Test Guideline 431 and 439) or, historically, through in vivo studies on animals (e.g., OECD Test Guideline 404).

-

Serious Eye Damage/Irritation: Assessed using in vitro methods such as the Bovine Corneal Opacity and Permeability (BCOP) test (OECD Test Guideline 437) or the Reconstructed human Cornea-like Epithelium (RhCE) test (OECD Test Guideline 492).

-

Acute Toxicity: Determined for various exposure routes (oral, dermal, inhalation) through standardized animal testing protocols (e.g., OECD Test Guidelines 401, 402, and 403).

Logical Workflow for Safe Handling

The following diagram illustrates the decision-making process for the safe handling and storage of this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. fishersci.com [fishersci.com]

- 3. This compound, 97% 500 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. This compound | C8H8Br2 | CID 7145 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. synquestlabs.com [synquestlabs.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. This compound CAS#: 93-52-7 [m.chemicalbook.com]

- 9. spectrumchemical.com [spectrumchemical.com]

- 10. nj.gov [nj.gov]

- 11. This compound | 93-52-7 [chemicalbook.com]

- 12. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

Methodological & Application

Application Notes: The Strategic Use of (1,2-Dibromoethyl)benzene in the Synthesis of Pharmaceutical Scaffolds

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of (1,2-dibromoethyl)benzene as a versatile building block in the synthesis of pharmaceutically relevant compounds. The unique reactivity of this reagent, stemming from its vicinal dibromo functionality, allows for the strategic construction of complex molecular architectures, particularly the triphenylethylene (B188826) scaffold found in a class of drugs known as Selective Estrogen Receptor Modulators (SERMs).